molecular formula C11H14O3 B102579 2-(2,5-Dimethylphenoxy)propanoic acid CAS No. 18996-04-8

2-(2,5-Dimethylphenoxy)propanoic acid

Cat. No.: B102579
CAS No.: 18996-04-8
M. Wt: 194.23 g/mol
InChI Key: MJJBTCMCULRVQR-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, attached to a propanoic acid moiety. This compound is typically a solid at room temperature and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenoxy)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylphenol with 2-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the 2-bromopropanoic acid, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. Purification steps, including crystallization and recrystallization, are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,5-Dimethylphenoxy)propanoic acid finds applications in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxy)propanoic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid moiety can participate in ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-(2,4-Dimethylphenoxy)propanoic acid
  • 2-(3,5-Dimethylphenoxy)propanoic acid
  • 2-(2,6-Dimethylphenoxy)propanoic acid

Comparison: 2-(2,5-Dimethylphenoxy)propanoic acid is unique due to the specific positioning of the methyl groups on the phenoxy ring. This structural arrangement can influence its chemical reactivity, physical properties, and biological activity compared to its analogs. The presence of methyl groups at the 2 and 5 positions may enhance its hydrophobic interactions and steric effects, potentially leading to distinct biological and chemical behaviors .

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-5-8(2)10(6-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJBTCMCULRVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400856
Record name 2-(2,5-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18996-04-8
Record name 2-(2,5-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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